

physical and chemical properties of Potassium (1-naphthalene)trifluoroborate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Potassium (1-naphthalene)trifluoroborate
Cat. No.:	B066932

[Get Quote](#)

An In-depth Technical Guide to Potassium (1-naphthalene)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Potassium (1-naphthalene)trifluoroborate**. It includes detailed experimental protocols for its synthesis and characterization, as well as its application in Suzuki-Miyaura cross-coupling reactions. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Properties

Potassium (1-naphthalene)trifluoroborate is a white, crystalline solid that has gained significant attention as a stable and versatile reagent in organic synthesis.^[1] Unlike the more sensitive boronic acids, organotrifluoroborates exhibit enhanced stability to air and moisture, simplifying their handling and storage.^{[2][3]}

Physical and Chemical Data

The key physical and chemical properties of **Potassium (1-naphthalene)trifluoroborate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	166328-07-0	[4][5][6]
Molecular Formula	C ₁₀ H ₇ BF ₃ K	[4][5][6]
Molecular Weight	234.07 g/mol	[4]
Appearance	White solid	[4]
Melting Point	>300 °C	[4]
Purity	Typically ≥95%	[6]
Storage Temperature	Room Temperature, sealed in dry conditions	[4]

Spectroscopic Data

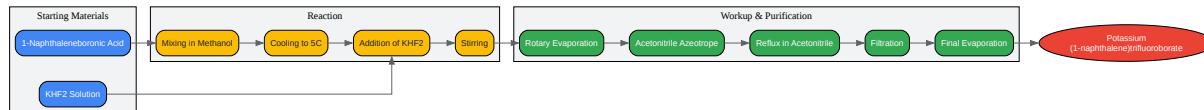
Spectroscopic analysis is crucial for the identification and characterization of **Potassium (1-naphthalene)trifluoroborate**.

- ¹H NMR (400 MHz, acetone-d⁶) δ: 8.57-8.59 (m, 1H), 7.74-7.77 (m, 2H), 7.64 (d, J = 8.2 Hz, 1H), 7.30-7.36 (m, 3H)[4]
- ¹³C NMR (100 MHz, acetone-d⁶) δ: 147 (very broad), 138.1, 134.5, 131.4, 130.0 (q, J(C-F) = 3.2 Hz), 128.4, 126.7, 125.9, 124.8, 124.5[4]
- ¹⁹F NMR (377 MHz, acetone-d⁶) δ: -138.6[4]
- ¹¹B NMR (128 MHz, acetone-d⁶) δ: 4.06[4]
- IR (cm⁻¹): 2980, 2884, 2360, 1382, 940, 668, 651[4]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of **Potassium (1-naphthalene)trifluoroborate** are provided below.

Synthesis of Potassium (1-naphthalene)trifluoroborate


This protocol is adapted from a procedure by Molander et al.[4]

Materials:

- 1-Naphthaleneboronic acid
- Methanol
- Potassium hydrogen fluoride (KHF₂)
- Acetonitrile
- Water

Procedure:

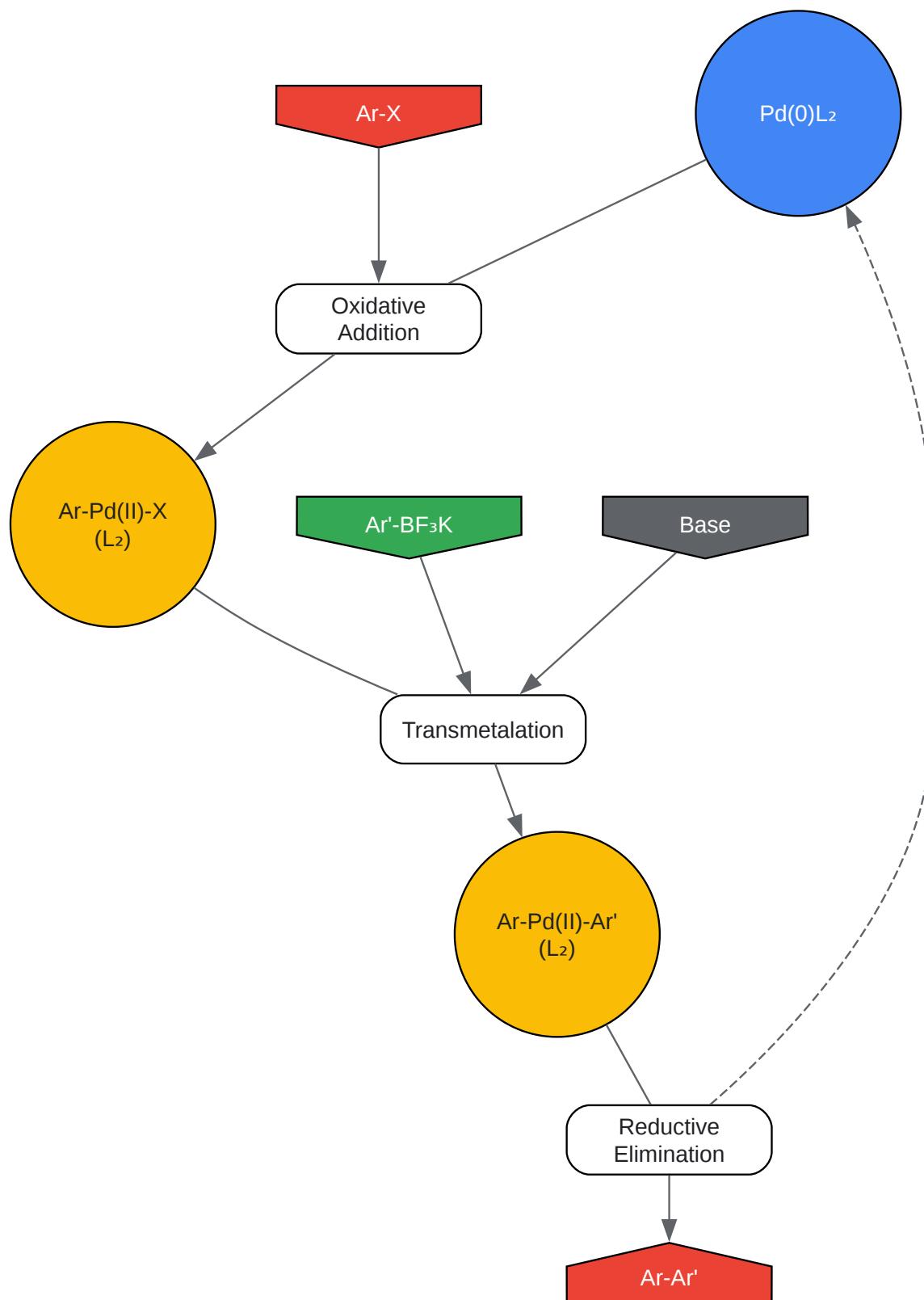
- In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.
- Cool the solution to 5 °C using an ice bath.
- Prepare a solution of KHF₂ (3.0 equiv) in water.
- Add the KHF₂ solution to the cooled methanolic solution in portions over 10 minutes, which will result in a thick white slurry.[4]
- Remove the ice bath and stir the mixture for an additional 20 minutes.
- Concentrate the mixture by rotary evaporation.
- Perform azeotropic removal of residual water by adding and evaporating acetonitrile twice.[4]
- Add acetonitrile to the solid residue and heat the mixture at reflux for 90 minutes.
- Cool the mixture to room temperature and filter the solids.
- The filtrate is concentrated by rotary evaporation to yield **Potassium (1-naphthalene)trifluoroborate** as a white solid.[4]
- The solid can be further dried under vacuum at 90 °C to remove any residual solvent.[4]

[Click to download full resolution via product page](#)

Synthesis workflow for **Potassium (1-naphthalene)trifluoroborate**.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with **Potassium (1-naphthalene)trifluoroborate**. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.[2][7][8]


Materials:

- **Potassium (1-naphthalene)trifluoroborate** (1.5 equiv)
- Aryl halide (1.0 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{PdCl}_2(\text{dppf})\cdot\text{CH}_2\text{Cl}_2$, 2-5 mol%)[2][7]
- Ligand (e.g., RuPhos, SPhos, if required, 4-10 mol%)[2]
- Base (e.g., Cs_2CO_3 , K_2CO_3 , $t\text{-BuNH}_2$, 3.0 equiv)[2][7]
- Solvent system (e.g., Toluene/Water, $i\text{-PrOH}/\text{Water}$)[2][7]

Procedure:

- To a reaction vessel, add **Potassium (1-naphthalene)trifluoroborate**, the aryl halide, and the base.

- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[2]
- Add the solvent system to the vessel.
- In a separate vial, combine the palladium catalyst and the ligand (if used), and then add this mixture to the reaction vessel under a positive pressure of the inert gas.[2]
- Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor its progress using a suitable analytical technique such as TLC or GC-MS.[2]
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water, then separate the layers.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]
- Purify the crude product by an appropriate method, such as column chromatography.[2]

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of potassium organotrifluoroborates is described below, based on established methods.[\[10\]](#)

Sample Preparation:

- Dissolve 5-10 mg of the **Potassium (1-naphthalene)trifluoroborate** sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d⁶, DMSO-d⁶) in an NMR tube.
- Ensure the solid is fully dissolved, using gentle vortexing if necessary.

Typical Acquisition Parameters:

- ¹H NMR: Pulse angle of 45°, acquisition time of 3.6 s, 16 repetitions, and a spectral width of 15 ppm.[\[10\]](#)
- ¹³C NMR: Pulse angle of 90°, a delay of 2.3 s, an acquisition time of 1.7 s, 1024 repetitions, and a spectral width of 250 ppm.[\[10\]](#)
- ¹⁹F NMR: Pulse angle of 45°, a delay of 1.0 s, an acquisition time of 0.3 s, 80 repetitions, a line broadening of 0.3 Hz, and a spectral width of 177 ppm.[\[10\]](#)
- ¹¹B NMR: A pulse sequence such as S2PUL can be used, which consists of a first pulse of 90°, a delay of 0.5 s, and a second pulse of 180°, followed by an acquisition time of 1.0 s.[\[10\]](#)

FT-IR Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

- Grind approximately 1-2 mg of the solid **Potassium (1-naphthalene)trifluoroborate** sample into a fine powder using an agate mortar and pestle.[\[11\]](#)

- Add about 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[11]
- Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[11]
- Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Stability and Handling

Potassium organotrifluoroborates are known for their high stability compared to other organoboron compounds.[3] They are generally stable in air and moisture, which allows for easier storage and handling without the need for strictly inert conditions.[12] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] While stable towards nucleophiles, they can be sensitive to Lewis acids.[9] Hydrolysis to the corresponding boronic acid can occur under certain conditions, particularly in the presence of strong acids or in some buffer systems.

Applications in Organic Synthesis

The primary application of **Potassium (1-naphthalene)trifluoroborate** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The stability and ease of handling of potassium organotrifluoroborates make them attractive alternatives to boronic acids and esters in this context.[2] They are also used in other transformations, including rhodium-catalyzed additions and as precursors for other organoboron species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. 2.benchchem.com [benchchem.com]
- 3. 3.pubs.acs.org [pubs.acs.org]
- 4. [Organic Syntheses Procedure](http://4.orgsyn.org) [orgsyn.org]
- 5. [scbt.com](http://5.scbt.com) [scbt.com]
- 6. [aobchem.com](http://6.aobchem.com) [aobchem.com]
- 7. [Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates](http://7.organic-chemistry.org) [organic-chemistry.org]
- 8. [pubs.acs.org](http://8.pubs.acs.org) [pubs.acs.org]
- 9. [benchchem.com](http://9.benchchem.com) [benchchem.com]
- 10. [1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates](http://10.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [drawellanalytical.com](http://11.drawellanalytical.com) [drawellanalytical.com]
- 12. [Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-\(Benzyl\)alkyltrifluoroborates](http://12.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [pubs.acs.org](http://13.pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [physical and chemical properties of Potassium (1-naphthalene)trifluoroborate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066932#physical-and-chemical-properties-of-potassium-1-naphthalene-trifluoroborate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com